Diethyl Chlorothiophosphate-d10: A Technical Guide for Advanced Research Applications
Diethyl Chlorothiophosphate-d10: A Technical Guide for Advanced Research Applications
Introduction: The Role of Isotopic Labeling in Modern Analytical Chemistry
In the landscape of contemporary research, particularly within drug development and environmental analysis, the demand for precision and accuracy in quantitative assays is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, mitigating variability in sample preparation and instrumental analysis. Diethyl Chlorothiophosphate-d10, the deuterated analogue of Diethyl Chlorothiophosphate, has emerged as a critical tool for researchers. Its primary utility lies in its application as an internal standard for the quantification of organophosphate pesticides and related compounds by mass spectrometry-based methods. The ten deuterium atoms provide a distinct mass shift from its unlabeled counterpart, ensuring clear differentiation in mass spectra without significantly altering its chemical behavior. This guide offers an in-depth exploration of the chemical properties, synthesis, and application of Diethyl Chlorothiophosphate-d10, tailored for professionals in research and development.
Physicochemical Properties
The physicochemical properties of Diethyl Chlorothiophosphate-d10 are crucial for its effective use and handling. While specific experimental data for the deuterated compound is not extensively published, the properties can be reasonably extrapolated from its non-deuterated analogue, Diethyl Chlorothiophosphate. The primary difference will be in the molecular weight due to the presence of ten deuterium atoms.
| Property | Value | Source |
| Chemical Name | Diethyl Chlorothiophosphate-d10 | N/A |
| Synonyms | Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester, O,O-(Diethyl-d10) Thiophosphoryl Chloride | [1] |
| CAS Number | 287397-89-1 | [2] |
| Molecular Formula | C₄D₁₀ClO₂PS | [2] |
| Molecular Weight | 198.67 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid with a disagreeable odor. | [5] |
| Boiling Point | 96 °C | [5] |
| Melting Point | -75 °C | [5] |
| Density | 1.2 g/mL at 25 °C | |
| Flash Point | >230 °F (>110 °C) | [5] |
| Solubility | Insoluble in water, soluble in most organic solvents. Hydrolyzes in water. | [5] |
| Refractive Index | n20/D 1.472 |
Synthesis and Isotopic Labeling
The synthesis of Diethyl Chlorothiophosphate-d10 involves a multi-step process starting from a deuterated precursor to ensure high isotopic enrichment. The most common and effective method is the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus pentasulfide (P₂S₅), followed by chlorination.[6][7][8]
The causality behind this synthetic choice is rooted in the need to introduce the deuterium labels at the ethoxy groups, which are the sites of interest for creating a stable, isotopically distinct internal standard. Ethanol-d6 is a readily available starting material that ensures all ten non-exchangeable hydrogen positions on the two ethyl groups are replaced with deuterium.
Synthetic Workflow
Caption: Synthetic pathway for Diethyl Chlorothiophosphate-d10.
Detailed Synthetic Protocol
The following protocol is a representative synthesis of Diethyl Chlorothiophosphate-d10, based on established literature procedures.[6][7][8]
Step 1: Synthesis of O,O-Diethyldithiophosphoric Acid-d10
-
In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with phosphorus pentasulfide (P₂S₅).
-
Ethanol-d6 is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and the addition rate should be managed to maintain the reaction temperature within a safe range.
-
Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The resulting O,O-Diethyldithiophosphoric Acid-d10 is then isolated.
Step 2: Chlorination to Diethyl Chlorothiophosphate-d10
-
The crude O,O-Diethyldithiophosphoric Acid-d10 is dissolved in a suitable inert solvent.
-
A chlorinating agent, such as gaseous chlorine, is bubbled through the solution at a controlled temperature.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to remove byproducts and the solvent.
-
The final product, Diethyl Chlorothiophosphate-d10, is purified, typically by vacuum distillation.
This self-validating system relies on the high isotopic purity of the starting material (ethanol-d6) to ensure the final product has the desired level of deuteration. The purification steps are critical to remove any unreacted starting materials or byproducts that could interfere with its use as an internal standard.
Analytical Characterization
The identity and purity of Diethyl Chlorothiophosphate-d10 are confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
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Mass Spectrometry (MS): GC-MS is the primary technique for confirming the molecular weight and isotopic enrichment of Diethyl Chlorothiophosphate-d10. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z 198.67 for C₄D₁₀³⁵Cl¹⁶O₂³¹P³²S). The absence of a significant peak at the m/z of the unlabeled compound (188.61) confirms high isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the absence of signals in the regions corresponding to the ethyl protons, confirming a high degree of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the ethyl carbons, which may appear as complex multiplets due to coupling with deuterium.
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³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. It will show a single resonance, and its chemical shift can confirm the phosphorus environment.
-
Chromatographic Analysis
-
Gas Chromatography (GC): A GC analysis, typically with a flame ionization detector (FID) or a mass spectrometer (MS), is used to determine the purity of the compound. A single, sharp peak is indicative of a high-purity sample.
Caption: Analytical workflow for the characterization of Diethyl Chlorothiophosphate-d10.
Stability and Storage
Proper storage and handling of Diethyl Chlorothiophosphate-d10 are essential to maintain its integrity. Based on the data for its non-deuterated analogue, the following recommendations should be followed:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is often recommended to store under an inert atmosphere.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[9] Contact with water should be strictly avoided.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[5][9]
-
Hazardous Decomposition: Decomposition under heat can produce toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[9]
Application as an Internal Standard: A Practical Workflow
The primary application of Diethyl Chlorothiophosphate-d10 is as an internal standard in quantitative analysis, particularly for organophosphate pesticides in complex matrices such as food, environmental samples, and biological fluids. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations in sample extraction, cleanup, and instrument response.
Experimental Protocol: Quantification of an Organophosphate Pesticide in a Sample Matrix
This protocol provides a generalized workflow for using Diethyl Chlorothiophosphate-d10 as an internal standard in a GC-MS or LC-MS/MS analysis.
1. Preparation of Standard Solutions:
- Prepare a stock solution of Diethyl Chlorothiophosphate-d10 in a suitable organic solvent (e.g., ethyl acetate or acetonitrile) at a known concentration (e.g., 100 µg/mL).
- Prepare a series of calibration standards containing the target analyte at known concentrations, each spiked with a constant, known amount of the Diethyl Chlorothiophosphate-d10 internal standard solution.
2. Sample Preparation:
- To a known volume or weight of the sample matrix (e.g., 1 g of homogenized food sample), add a precise volume of the Diethyl Chlorothiophosphate-d10 internal standard stock solution. This "spiking" should be done at the very beginning of the sample preparation process to account for any losses during extraction and cleanup.
- Perform the extraction of the analyte and internal standard from the matrix using an appropriate method (e.g., QuEChERS, solid-phase extraction, or liquid-liquid extraction).
- The extract may require a cleanup step to remove interfering matrix components.
3. Instrumental Analysis (GC-MS/MS or LC-MS/MS):
- Inject the prepared calibration standards and sample extracts into the GC-MS/MS or LC-MS/MS system.
- Develop a method that allows for the chromatographic separation of the analyte and the internal standard.
- In the mass spectrometer, monitor specific precursor-to-product ion transitions for both the analyte and Diethyl Chlorothiophosphate-d10 (Multiple Reaction Monitoring - MRM).
4. Data Analysis and Quantification:
- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting this peak area ratio against the concentration of the analyte.
- Calculate the peak area ratio of the analyte to the internal standard in the sample extract.
- Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
The use of a stable isotope-labeled internal standard like Diethyl Chlorothiophosphate-d10 is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.
Safety and Handling
Diethyl Chlorothiophosphate-d10 should be handled with the same precautions as its non-deuterated counterpart, which is a toxic and corrosive substance.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9] Work should be conducted in a well-ventilated chemical fume hood.
-
Inhalation: The compound can be very toxic if inhaled, causing burns to the respiratory tract.[9]
-
Skin and Eye Contact: It is harmful in contact with skin and can cause severe burns to the skin and eyes.[9]
-
Ingestion: Harmful if swallowed.[9]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash immediately with plenty of water. For eye contact, flush with plenty of water for at least 15 minutes.[9]
Conclusion
Diethyl Chlorothiophosphate-d10 is an indispensable tool for researchers and analytical scientists requiring high-fidelity quantitative data for organophosphorus compounds. Its synthesis is well-established, and its chemical properties make it an ideal internal standard for mass spectrometry-based applications. By understanding its properties, handling it safely, and employing it correctly in analytical workflows, researchers can significantly enhance the reliability and accuracy of their results. This guide provides a comprehensive overview to support the effective use of this important analytical standard in demanding research environments.
References
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Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]
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Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]
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Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry. [Link]
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PubMed Central. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. [Link]
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PubMed. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]
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